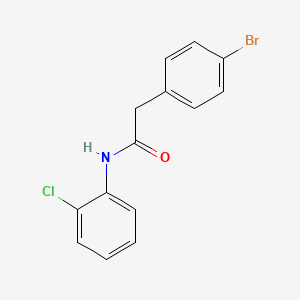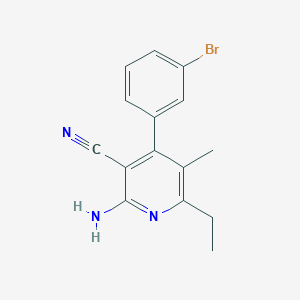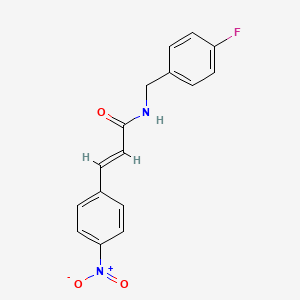
N-(1-isopropyl-2-methylpropyl)-4-(4-morpholinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-isopropyl-2-methylpropyl)-4-(4-morpholinylmethyl)benzamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in the late 1990s and has since been used extensively in scientific research to study the role of the D4 receptor in various physiological and pathological processes.
Mécanisme D'action
N-(1-isopropyl-2-methylpropyl)-4-(4-morpholinylmethyl)benzamide acts as a competitive antagonist at the D4 receptor, blocking the binding of dopamine and other ligands to the receptor. This results in a reduction in the downstream signaling pathways activated by the receptor, which can have a variety of physiological effects depending on the specific tissue and cell types involved.
Biochemical and Physiological Effects:
The effects of N-(1-isopropyl-2-methylpropyl)-4-(4-morpholinylmethyl)benzamide vary depending on the specific tissue and cell types involved. In the brain, D4 receptor antagonism has been shown to reduce the reinforcing effects of drugs of abuse, suggesting a potential role for this receptor in addiction. In addition, D4 receptor antagonism has been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease. However, the effects of D4 receptor antagonism on social behavior are less clear, with some studies suggesting a positive effect while others have shown no effect or even a negative effect.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-isopropyl-2-methylpropyl)-4-(4-morpholinylmethyl)benzamide in scientific research is its high selectivity for the D4 receptor, which allows for more precise manipulation of this receptor compared to other compounds that may have off-target effects. However, one limitation is that the effects of D4 receptor antagonism may be influenced by other factors, such as the presence of other neurotransmitters or the activation of other signaling pathways.
Orientations Futures
There are several potential future directions for research involving N-(1-isopropyl-2-methylpropyl)-4-(4-morpholinylmethyl)benzamide. One area of interest is the role of the D4 receptor in addiction and the potential for D4 receptor antagonists to be used as treatments for substance use disorders. Another area of interest is the potential for D4 receptor antagonists to improve cognitive function in patients with schizophrenia or Parkinson's disease. Additionally, further research is needed to better understand the effects of D4 receptor antagonism on social behavior and the underlying mechanisms involved.
Méthodes De Synthèse
The synthesis of N-(1-isopropyl-2-methylpropyl)-4-(4-morpholinylmethyl)benzamide involves several steps, including the reaction of 4-(4-morpholinylmethyl)benzyl chloride with 1-isopropyl-2-methylpropylamine to form the corresponding amine salt, which is then reacted with 4-chlorobenzoyl chloride to yield the final product. The synthesis has been described in detail in several research articles.
Applications De Recherche Scientifique
N-(1-isopropyl-2-methylpropyl)-4-(4-morpholinylmethyl)benzamide has been used in a wide range of scientific research studies, including investigations into the role of the D4 receptor in addiction, schizophrenia, and Parkinson's disease. It has also been used to study the effects of D4 receptor antagonism on cognitive function and social behavior.
Propriétés
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-14(2)18(15(3)4)20-19(22)17-7-5-16(6-8-17)13-21-9-11-23-12-10-21/h5-8,14-15,18H,9-13H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJPXBGKIUVQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC=C(C=C1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylpentan-3-yl)-4-(morpholin-4-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-fluorophenyl)ethyl]-2-phenoxybenzamide](/img/structure/B5810297.png)

![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5810303.png)

![2-[(4-methylphenyl)sulfonyl]-3-(3-methyl-2-thienyl)acrylonitrile](/img/structure/B5810309.png)
![N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B5810314.png)
![7-[(3-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5810336.png)

![6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5810347.png)



![diethyl 5-[(phenylsulfonyl)amino]isophthalate](/img/structure/B5810358.png)